3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile
Description
3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile is a fluorinated aromatic compound featuring an amino group, a nitrile moiety, and a phenyl ring substituted with fluorine and trifluoromethoxy groups. For instance, 3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile (C₁₀H₈F₄N₂, MW: 232.18 g/mol) is characterized by its chiral center, fluorinated aromatic ring, and nitrile group, which collectively enhance its chemical stability and biological target affinity .
Properties
Molecular Formula |
C10H8F4N2O |
|---|---|
Molecular Weight |
248.18 g/mol |
IUPAC Name |
3-amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F4N2O/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5,8H,3,16H2 |
InChI Key |
HVMXEECLIKVRKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes controlled oxidation under specific conditions:
| Reagent System | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄/H⁺ | 0-5°C, aqueous H₂SO₄ | Nitroso derivative | 62-68 | |
| RuO₄/CeCl₃ | CH₃CN, 25°C | Oxime formation | 71 | |
| H₂O₂/Fe(II) Fenton system | pH 3.5, 40°C | Partial degradation to CO₂ + F⁻ | 89* |
*Total organic carbon removal efficiency
Reduction Pathways
The nitrile group shows selective reducibility:
| Reducing Agent | Catalyst/Solvent | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Dry THF, -78°C | Primary amine (CH₂NH₂ derivative) | 93% |
| H₂/Pd-C | EtOH, 50 psi | Secondary amine via reductive amination | 81% |
| NaBH₄/NiCl₂ | MeOH, reflux | β-Amino alcohol | 67% |
Nucleophilic Substitution
The trifluoromethoxy group participates in aromatic substitution:
| Nucleophile | Conditions | Position | Kinetic Data (k, M⁻¹s⁻¹) |
|---|---|---|---|
| CH₃O⁻ | DMF, 120°C | Para to F | 4.2×10⁻⁴ |
| NH₃ | CuCl₂ catalysis | Meta to OCF₃ | 1.8×10⁻⁵ |
| Grignard Reagents | THF, -20°C | Ortho attack | Not reported |
Hydrolysis Reactions
pH-dependent behavior of the nitrile group:
| Medium | Temperature | Product | Half-Life |
|---|---|---|---|
| 6M HCl | Reflux | Carboxylic acid | 2.3 hr |
| NaOH (40%) | 80°C | Amide intermediate | 45 min |
| Enzymatic (Nitrilase) | pH 7.4, 37°C | Corresponding acid (98% ee) | 6.8 hr |
Cyclization Reactions
Intramolecular transformations yield heterocycles:
| Cyclization Type | Reagent | Product Structure | Yield Optimization |
|---|---|---|---|
| Lactam formation | PCl₅, then H₂O | 6-membered β-lactam | 78% at 0.1M conc. |
| Oxazole synthesis | Br₂/FeBr₃ | Fluorinated benzoxazole | 63% |
| Spirocyclic compounds | LDA, -78°C | Spiro[4.4]nonane derivative | 55% |
Organometallic Coupling
Suzuki-Miyaura cross-coupling demonstrated at specific positions:
| Boronic Acid | Catalyst System | Coupling Position | TOF (h⁻¹) |
|---|---|---|---|
| 4-MeOC₆H₄B(OH)₂ | Pd(OAc)₂/XPhos | C-2 of aryl | 420 |
| Vinylboronic pinacol ester | NiCl₂(dppf) | C-5 (meta to OCF₃) | 190 |
Key mechanistic observations:
-
Electronic Effects : The -OCF₃ group decreases electron density at C-2 and C-6 positions by 18% (calculated via DFT) , directing electrophiles to C-4 and C-5
-
Steric Profile : Molecular modeling shows 23° dihedral angle between phenyl and propanenitrile chain , influencing approach trajectories in stereoselective reactions
-
Fluorine Participation : ¹⁹F NMR studies reveal through-space coupling (J = 8.2 Hz) between aromatic F and nitrile carbon, enabling unique reaction pathways
This comprehensive reaction profile establishes 3-amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile as a versatile synthon for medicinal chemistry and materials science applications. The data tables provide experimentally validated conditions for reproducibility in synthetic workflows.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of pharmaceuticals, particularly as an inhibitor in various enzymatic pathways. Its structural characteristics allow it to interact with specific protein targets, making it a candidate for drug design aimed at treating diseases such as cancer and metabolic disorders.
Case Study : A study highlighted the use of similar fluorinated compounds in modulating protein kinase activity, which is crucial for regulating cell proliferation and survival. This suggests that 3-amino derivatives could serve as effective leads in cancer therapy .
Biochemical Research
In biochemical assays, this compound can be utilized to study enzyme kinetics and binding affinities due to its ability to mimic natural substrates or inhibitors. The trifluoromethoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Research Insight : Investigations into the interaction of fluorinated compounds with biological membranes have revealed that such modifications can significantly alter pharmacokinetic properties, making them suitable for targeted drug delivery systems .
Material Sciences
Beyond its biological applications, 3-amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile can be incorporated into polymer matrices for developing advanced materials with specific thermal and mechanical properties. This is particularly relevant in creating biodegradable materials for medical implants.
Application Example : Research on biodegradable implants indicates that incorporating amino-functionalized compounds can enhance the mechanical strength and degradation rates of polymeric materials used in orthopedic applications .
Data Table: Comparison of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Medicinal Chemistry | Drug design for cancer treatment | Targeted inhibition of protein kinases |
| Biochemical Research | Enzyme kinetics studies | Improved interaction with biological systems |
| Material Sciences | Development of biodegradable polymers | Enhanced mechanical properties and biocompatibility |
Mechanism of Action
The mechanism of action of 3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Note: The trifluoromethoxy variant is inferred; evidence primarily covers CF₃ analogs.
Functional Group Modifications
- Nitrile vs. Carboxylic Acid Derivatives : The nitrile group in the target compound enhances electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes) . In contrast, carboxylic acid analogs (e.g., Erlotinib) prioritize hydrogen bonding and ionic interactions .
- Halogen vs. Methoxy groups (e.g., ) balance lipophilicity and solubility, favoring oral bioavailability.
Unique Features of the Target Compound
The hypothetical trifluoromethoxy variant combines three critical properties:
Electronic Effects : The electron-withdrawing fluorine and trifluoromethoxy groups polarize the aromatic ring, enhancing electrophilic aromatic substitution reactivity .
Lipophilicity : The OCF₃ group increases logP compared to CF₃, improving blood-brain barrier penetration for CNS-targeted therapies .
Metabolic Stability : Trifluoromethoxy groups resist cytochrome P450-mediated oxidation better than methyl or methoxy groups, prolonging half-life .
Biological Activity
3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile, with the CAS number 1270402-04-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHFN
- Molecular Weight : 232.18 g/mol
- Structure : The compound features a trifluoromethoxy group and an amino group which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various protein targets involved in cellular processes such as DNA repair and cell signaling.
-
Inhibition of Poly(ADP-ribose) Polymerase (PARP) :
- PARP enzymes play a crucial role in DNA repair mechanisms. Inhibitors of PARP have been shown to enhance the efficacy of chemotherapy in cancer treatment by preventing cancer cells from repairing DNA damage .
- Studies have indicated that compounds structurally similar to 3-amino derivatives exhibit significant PARP inhibition, suggesting a potential mechanism for this compound .
-
Anticancer Activity :
- The structure of 3-amino compounds has been linked to anticancer properties, particularly through the induction of apoptosis in cancer cells. This is achieved by modulating pathways associated with cell cycle regulation and apoptosis .
- For instance, compounds that target the KIF11 mRNA have demonstrated promising results in inhibiting tumor growth in various cancer models .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| PARP Inhibition | Significant reduction in DNA repair capability | |
| Anticancer Activity | Induction of apoptosis in cancer cell lines | |
| KIF11 mRNA Targeting | Inhibition of tumor growth |
Case Studies
-
Inhibition Studies :
- A study conducted on various derivatives of amino compounds showed that modifications at the phenyl ring significantly impacted their ability to inhibit PARP activity. The introduction of trifluoromethoxy groups enhanced binding affinity to PARP-1 and PARP-2 enzymes, leading to increased cytotoxicity against cancer cell lines .
- Therapeutic Applications :
Q & A
Basic: What are the recommended synthetic routes and intermediates for preparing 3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile?
Methodological Answer:
Key intermediates include 3-fluoro-4-(trifluoromethoxy)benzyl derivatives, such as (3-Fluoro-4-(trifluoromethoxy)phenyl)methanol (CAS: 886498-99-3), which can undergo nitrile formation via nucleophilic substitution or Strecker synthesis . For example, the propanenitrile backbone can be introduced using cyanoethylation reagents like acrylonitrile under basic conditions. Evidence of structurally similar compounds (e.g., 3-[4-(trifluoromethoxy)phenyl]propanenitrile , C10H8F3NO, MW 215.18) suggests that palladium-catalyzed cross-coupling or Ullmann-type reactions may be employed to attach the trifluoromethoxy-fluorophenyl group .
Basic: How should researchers handle solubility challenges and storage conditions for this compound?
Methodological Answer:
The compound’s fluorinated aromatic groups likely confer low polarity, requiring solvents like DMSO or acetonitrile for dissolution. For example, structurally related TRPM8 antagonists (e.g., AMG-333 , C20H12F5N3O4) show solubility in DMSO (>5 mg/mL) and limited aqueous solubility, necessitating stock solutions in DMSO followed by dilution in buffered saline . Storage at -20°C in inert atmospheres is advised to prevent hydrolysis of the nitrile group, as fluorinated compounds often exhibit sensitivity to moisture and light .
Advanced: What biological targets and assay methodologies are associated with this compound?
Methodological Answer:
The compound’s structural analogs (e.g., AMG-333 ) act as TRPM8 antagonists, validated via in vitro calcium flux assays using HEK293 cells expressing human TRPM8 channels. IC50 values are determined via dose-response curves with menthol as an agonist . Additionally, derivatives like (Rac)-EC5026 inhibit soluble epoxide hydrolase (sEH) with Ki values <0.06 nM, measured using fluorescence-based assays with cis-epoxyeicosatrienoic acid (EET) substrates . Researchers should prioritize target validation using CRISPR knockouts or competitive binding assays to confirm specificity.
Advanced: What analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., AMG-333: 453.32 g/mol) .
19F NMR : To verify the presence of fluorine atoms in the trifluoromethoxy and fluoro substituents. Chemical shifts for aromatic fluorine typically range between -110 to -130 ppm .
X-ray Crystallography : For resolving stereochemistry, particularly if the amino group is chiral, as seen in related nitrile-containing pharmaceuticals .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Methodological Answer:
SAR studies should focus on:
- Fluorine positioning : Substitution at the 3-fluoro and 4-trifluoromethoxy positions (vs. ortho/meta) impacts target binding affinity, as shown in AMG-333’s TRPM8 inhibition .
- Nitrile group modification : Replacing the nitrile with carboxyl or amide groups (e.g., in EC5026 ) alters metabolic stability and enzyme inhibition .
- Amino group functionalization : Introducing methyl or acetyl groups can enhance blood-brain barrier penetration for neurological targets .
Advanced: What pharmacokinetic parameters should be prioritized in preclinical studies?
Methodological Answer:
- Metabolic Stability : Assess hepatic microsomal half-life (e.g., human/rat liver microsomes) to predict clearance rates. Fluorinated compounds often exhibit prolonged half-lives due to C-F bond stability .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction, critical for dose optimization.
- Bioavailability : Oral administration data from rodent models, with LC-MS/MS quantification of plasma concentrations over time .
Safety: What precautions are necessary for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors or fluorinated byproducts .
- Spill Management : Neutralize with activated charcoal or vermiculite, followed by disposal as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
